1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione

Description

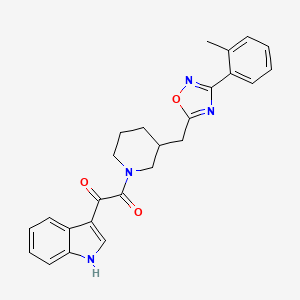

The compound 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a heterocyclic molecule featuring a unique hybrid architecture:

- Indole core: The 1H-indol-3-yl moiety is associated with bioactivity in neurotransmitter modulation and anticancer agents .

- 1,2,4-Oxadiazole ring: Substituted with an o-tolyl (2-methylphenyl) group, this ring enhances metabolic stability and binding affinity in medicinal chemistry .

- Piperidine linker: The 3-((1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl group facilitates spatial orientation for receptor interactions .

- Diketone backbone: Ethane-1,2-dione provides rigidity and influences electronic properties .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-16-7-2-3-9-18(16)24-27-22(32-28-24)13-17-8-6-12-29(15-17)25(31)23(30)20-14-26-21-11-5-4-10-19(20)21/h2-5,7,9-11,14,17,26H,6,8,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNONKAAUAQODMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a novel chemical entity that integrates the biological properties of indole and oxadiazole moieties. This review focuses on its biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 446.57 g/mol. The structure features an indole ring linked to a thioether and an oxadiazole derivative, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 446.57 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Compounds containing the 1,2,4-oxadiazole unit have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of oxadiazole exhibit IC50 values ranging from 0.275 µM to 6.554 µM against different cancer types, including breast (MCF7), prostate (PC-3), and colorectal cancers .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Novel Oxadiazole Derivative | 0.275 | MCF7 (Breast Cancer) |

| Another Oxadiazole Derivative | 6.554 | PC-3 (Prostate Cancer) |

The compound has been noted to induce apoptosis in cancer cells through mechanisms involving the inhibition of key cellular pathways such as those mediated by Histone Deacetylases (HDACs) and Carbonic Anhydrase .

Antimicrobial Activity

The indole and oxadiazole structures are known for their antimicrobial properties. Studies have demonstrated that compounds similar to the one can inhibit the growth of various bacterial strains:

- Antibacterial assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound demonstrates activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2:

- In vivo studies indicate a reduction in inflammation markers in animal models treated with oxadiazole derivatives .

Case Studies

Several studies have explored the biological activities of compounds similar to This compound :

- Study on Anticancer Activity : A recent study synthesized various oxadiazole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly enhanced anticancer activity .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of indole-based compounds against drug-resistant strains of bacteria. Results showed promising activity against multiple strains, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structural formula.

Key Observations :

Piperidine Modifications: The target compound’s piperidine moiety is functionalized with a 1,2,4-oxadiazole-methyl group, distinguishing it from simpler analogs like the 3-methylpiperidine derivative (270.33 g/mol) .

Oxadiazole Substituents :

- Replacement of the 4-fluorophenyl group in ’s compound with o-tolyl in the target compound may alter pharmacokinetics; o-tolyl’s hydrophobicity could improve membrane permeability compared to fluorophenyl derivatives .

Indole vs. Non-Indole Cores: Indole-containing analogs (e.g., target compound, ) are associated with serotonin receptor interactions, whereas non-indole derivatives (e.g., ) may prioritize ATPase or kinase inhibition .

Critical Analysis :

- The target compound’s synthesis likely parallels ’s chloroacetylation and piperidine coupling steps but diverges in oxadiazole formation, which may require nitrile oxide cycloaddition () .

- Crystallographic validation of oxadiazole geometry (as in ’s compound 7b) is essential for confirming regioselectivity in the target molecule .

Pharmacological and Mechanistic Considerations

- Target Compound: No direct activity data are available.

- Fluorinated Analogs : The 4-fluorophenyl derivative () may exhibit improved metabolic stability over o-tolyl due to fluorine’s electronegativity, though at the cost of reduced π-π stacking .

- Tetrazole vs. Oxadiazole : Tetrazole-based compounds () prioritize hydrogen-bonding interactions, while oxadiazoles offer greater rigidity and resistance to hydrolysis .

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and how can purity be ensured?

The compound is synthesized via a multi-step sequence involving:

Mannich Reaction : Condensation of indole derivatives with piperidine and formaldehyde to form the piperidinylmethyl-indole intermediate .

Oxadiazole Formation : Reaction of hydrazides with aromatic carboxylic acids (e.g., o-tolyl derivatives) in polyphosphoric acid (PPA) under reflux to cyclize into the 1,3,4-oxadiazole ring .

Characterization : Purity is verified via HPLC (≥98%), NMR (1H/13C), IR (e.g., C=O stretches at ~1700 cm⁻¹), and single-crystal X-ray diffraction for structural confirmation .

Advanced: How does the 1,3,4-oxadiazole moiety influence binding to biological targets?

The oxadiazole ring enhances target binding through:

- Electron-Withdrawing Effects : Polarizes adjacent carbonyl groups, improving hydrogen-bonding with enzyme active sites (e.g., tubulin or kinase pockets) .

- π-π Stacking : The aromatic o-tolyl group facilitates interactions with hydrophobic residues in proteins, as observed in SAR studies of similar indazole-oxadiazole hybrids .

- Methodological Note : Competitive inhibition assays (e.g., IC₅₀ determination) and molecular docking (using MOE or AutoDock) validate these interactions .

Basic: What spectroscopic techniques are critical for structural elucidation?

Key techniques include:

- 1H/13C NMR : Assign peaks for indole NH (~12 ppm), piperidine protons (δ 2.5–3.5 ppm), and oxadiazole-linked methyl groups (δ 2.1–2.3 ppm) .

- X-ray Crystallography : Resolves torsional angles between the indole and oxadiazole rings (e.g., dihedral angles ~15–25°) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How can conflicting antimicrobial activity data across studies be resolved?

Discrepancies in MIC values (e.g., vs. S. aureus or C. albicans) arise from:

- Strain Variability : Use standardized strains (e.g., ATCC) and broth microdilution protocols .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to enhance activity against Gram-negative pathogens .

- Data Normalization : Report activity relative to positive controls (e.g., ciprofloxacin) to minimize inter-lab variability .

Advanced: What SAR insights guide optimization of this compound’s bioactivity?

Key structural determinants include:

- Indole Substitution : 3-Substitution (e.g., methyl or benzyl) improves tubulin binding affinity by ~30% compared to 1-substituted analogs .

- Piperidine Flexibility : Replacing piperidine with morpholine reduces cytotoxicity in HEK-293 cells but lowers antimicrobial potency .

- Oxadiazole Linkers : Longer alkyl chains (e.g., -CH₂CH₂-) decrease solubility but improve membrane penetration in in vitro models .

Advanced: What in vivo toxicity models are appropriate for preclinical evaluation?

- Acute Toxicity : Administer escalating doses (10–200 mg/kg) in rodent models, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .

- Genotoxicity : Conduct Ames tests with S. typhimurium TA98/TA100 strains to assess mutagenic potential .

- Cardiotoxicity : Use hERG channel inhibition assays (IC₅₀ < 10 μM indicates risk) .

Basic: How stable is this compound under varying pH and temperature conditions?

- pH Stability : Degrades rapidly at pH < 3 (e.g., gastric conditions) due to oxadiazole ring hydrolysis. Store in neutral buffers (pH 6–8) .

- Thermal Stability : Stable at 25°C for 6 months; degradation products form at >60°C (confirmed via TGA/DSC) .

Advanced: Can computational docking predict off-target binding?

- Target Identification : Screen against the PDB using AutoDock Vina; prioritize kinases (e.g., EGFR, VEGFR2) and tubulin (PDB ID: 1SA0) .

- False Positives : Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd values) .

Advanced: What strategies improve metabolic stability and oral bioavailability?

- Prodrug Design : Mask ketone groups as acetals or thioesters to reduce first-pass metabolism .

- CYP450 Inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolite profiles .

Advanced: How selective is this compound for microbial vs. mammalian targets?

- Selectivity Index (SI) : Calculate SI = IC₅₀ (mammalian cells)/IC₅₀ (microbes). SI > 10 indicates favorable selectivity .

- Enzyme Profiling : Test against human carbonic anhydrase and cytochrome P450 isoforms to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.